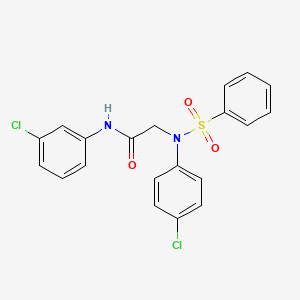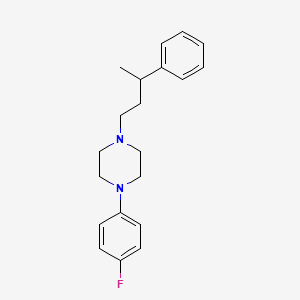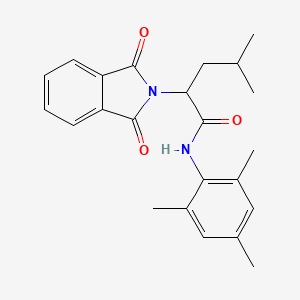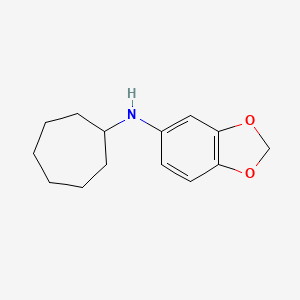
N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as AG1478 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment, as well as for its use in biochemical and physiological research.
作用機序
N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell growth and division. The inhibition of EGFR activity by AG1478 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide have been extensively studied. In addition to its inhibitory effects on EGFR activity, AG1478 has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to inhibit the activity of other receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR) and the insulin-like growth factor receptor (IGFR).
実験室実験の利点と制限
The use of N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments has several advantages. It is a potent and specific inhibitor of EGFR activity, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, the use of AG1478 in lab experiments also has some limitations. It is a relatively expensive compound, and its synthesis is complex and time-consuming. In addition, its use in animal studies may be limited due to its potential toxicity.
将来の方向性
There are several future directions for research on N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and specific inhibitors of EGFR activity. Another area of research is the investigation of the potential therapeutic applications of AG1478 in cancer treatment. Additionally, the use of this compound in the study of other receptor tyrosine kinases, such as PDGFR and IGFR, is an area of ongoing research. Finally, the potential use of AG1478 in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
合成法
The synthesis of N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions. The starting materials for the synthesis are 3-chloroaniline, 4-chloroaniline, and phenylsulfonyl chloride. These compounds are reacted with glycine and triethylamine to form the final product. The synthesis of this compound is a complex and time-consuming process that requires specialized knowledge and equipment.
科学的研究の応用
N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research for its ability to inhibit the activity of the epidermal growth factor receptor (EGFR). This receptor is involved in the regulation of cell growth and division, and its overactivity has been linked to the development and progression of various types of cancer. AG1478 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-9-11-18(12-10-15)24(28(26,27)19-7-2-1-3-8-19)14-20(25)23-17-6-4-5-16(22)13-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHDEMBRJPODMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5196482.png)


![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)

![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)